molecular formula C20H40O2 B565280 Ethyl Stearate-d5 CAS No. 1216808-22-8

Ethyl Stearate-d5

Cat. No.: B565280
CAS No.: 1216808-22-8
M. Wt: 317.569
InChI Key: MVLVMROFTAUDAG-PVGOWFQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Stearate-d5: is a deuterated form of ethyl stearate, where five hydrogen atoms are replaced by deuteriumThis compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry, due to its stable isotope labeling properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl Stearate-d5 can be synthesized by reacting stearic acid with ethanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate esterification. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Ethyl Stearate-d5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl Stearate-d5 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of ethyl stearate-d5 involves its incorporation into chemical reactions as a labeled compound. The presence of deuterium allows researchers to track the movement and transformation of the compound through various pathways. This is particularly useful in studying metabolic processes and reaction mechanisms at a molecular level .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it particularly valuable in research applications requiring stable isotope labeling. This property allows for precise tracking and analysis of chemical and biological processes, distinguishing it from its non-deuterated counterparts .

Properties

IUPAC Name

1,1,2,2,2-pentadeuterioethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3/i2D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLVMROFTAUDAG-PVGOWFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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